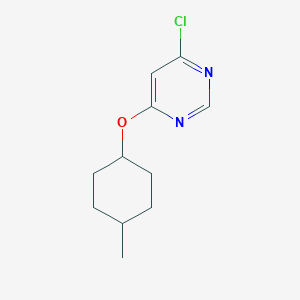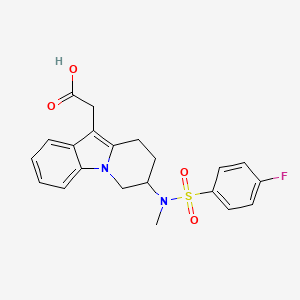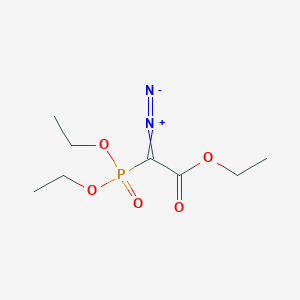
Ethyl 2-diazo-2-diethoxyphosphoryl-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-diazo-2-diethoxyphosphoryl-acetate is a diazo compound and a reagent in organic chemistry. It is known for its role as a carbene precursor, which makes it valuable in various chemical reactions, particularly in the synthesis of cyclopropanes. This compound is characterized by its yellow oil appearance and has a chemical formula of C₆H₁₀N₂O₄P.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-diazo-2-diethoxyphosphoryl-acetate can be synthesized through the reaction of the ethyl ester of glycine with sodium nitrite and sodium acetate in water. The reaction conditions typically involve maintaining a controlled temperature to ensure the stability of the diazo compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent safety protocols due to the hazardous nature of diazo compounds. Procedures for safe industrial handling have been published to mitigate risks associated with its production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-diazo-2-diethoxyphosphoryl-acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The diazo group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Sodium nitrite
- Sodium acetate
- Various oxidizing and reducing agents
The reaction conditions often involve controlled temperatures and inert atmospheres to prevent decomposition.
Major Products Formed
The major products formed from reactions involving this compound include cyclopropanes, which are synthesized through cyclopropanation reactions with alkenes.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-diazo-2-diethoxyphosphoryl-acetate is used as a reagent for the synthesis of various organic compounds. Its role as a carbene precursor makes it valuable in the formation of cyclopropanes and other complex molecules.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form reactive intermediates allows researchers to investigate biochemical pathways.
Medicine
In medicine, this compound is used in the synthesis of pharmaceutical compounds. It serves as a precursor to drugs such as trovafloxacin, an antibiotic.
Industry
In industrial applications, the compound is used in the production of fine chemicals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which Ethyl 2-diazo-2-diethoxyphosphoryl-acetate exerts its effects involves the generation of carbenes. These highly reactive intermediates can insert into C-H and C-C bonds, leading to the formation of new chemical structures. The molecular targets and pathways involved include various organic substrates that undergo transformation through carbene insertion.
Comparison with Similar Compounds
Similar Compounds
- Ethyl diazoacetate
- Methyl diazoacetate
- Phenyl diazoacetate
Uniqueness
Ethyl 2-diazo-2-diethoxyphosphoryl-acetate is unique due to the presence of the diethoxyphosphinyl group, which imparts distinct reactivity and stability compared to other diazo compounds. This makes it particularly useful in specific synthetic applications where other diazo compounds may not be as effective.
Properties
Molecular Formula |
C8H15N2O5P |
|---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
ethyl 2-diazo-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C8H15N2O5P/c1-4-13-8(11)7(10-9)16(12,14-5-2)15-6-3/h4-6H2,1-3H3 |
InChI Key |
UNSBFCQQGGWONQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])P(=O)(OCC)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
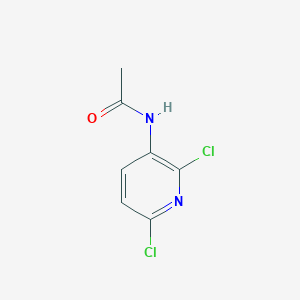
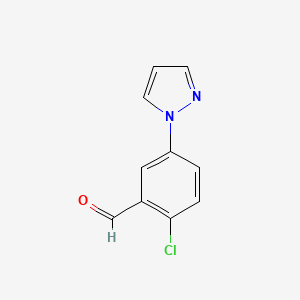
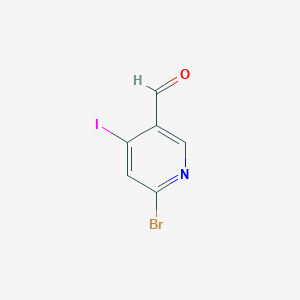
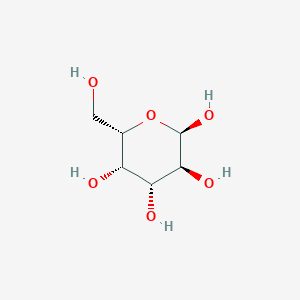
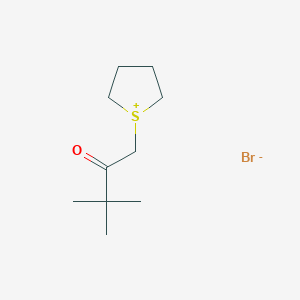
![(2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B8777175.png)
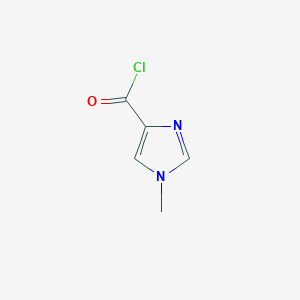
![(3-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B8777192.png)
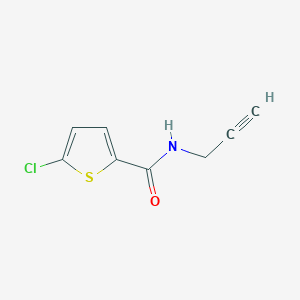
![6,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B8777201.png)

![6-chlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8777217.png)
